

# Comparison of spectroscopic data of 5-Butyl-2ethylphenol with related compounds

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Compound of Interest

Compound Name: 5-Butyl-2-ethylphenol

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# Spectroscopic Analysis of 5-Butyl-2ethylphenol: A Comparative Guide

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **5-Butyl-2-ethylphenol** alongside a series of structurally related alkylphenols. By examining the spectral nuances of these compounds, researchers can gain a deeper understanding of structure-property relationships, which is crucial for compound identification, purity assessment, and the prediction of chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic signatures of alkylphenols.

#### **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **5-Butyl-2-ethylphenol** and a selection of related compounds. This comparative approach highlights the influence of the position and nature of alkyl substituents on the spectral properties.

Note: Experimental spectroscopic data for **5-Butyl-2-ethylphenol** was not readily available in public databases. The data presented here is predicted based on established substituent effects on the phenol ring and by comparison with structurally similar compounds.



#### <sup>1</sup>H NMR Data

Table 1:  ${}^{1}$ H NMR Chemical Shifts ( $\delta$ , ppm) for **5-Butyl-2-ethylphenol** and Related Compounds in CDCl<sub>3</sub>.

Compound	Ar-H	-ОН	-CH₂- (Ethyl)	-CH₃ (Ethyl)	Butyl Group Protons
5-Butyl-2- ethylphenol (Predicted)	~6.9 (d), ~6.8 (dd), ~6.6 (d)	~4.7 (s)	~2.6 (q)	~1.2 (t)	~2.5 (t, α- CH <sub>2</sub> ), ~1.6 (m, β-CH <sub>2</sub> ), ~1.4 (m, γ- CH <sub>2</sub> ), ~0.9 (t, δ-CH <sub>3</sub> )
2- Ethylphenol[1 ]	7.14, 7.08, 6.89, 6.76	4.80	2.64	1.24	-
4-Ethylphenol	7.04 (d), 6.73 (d)	4.53 (s)	2.55 (q)	1.18 (t)	-
2-sec- Butylphenol[2	7.16, 7.06, 6.91, 6.75	4.77	-	-	2.96 (m, α- CH), 1.63 (m, β-CH <sub>2</sub> ), 1.24 (d, γ-CH <sub>3</sub> ), 0.87 (t, δ- CH <sub>3</sub> )
3-tert- Butylphenol[3	7.1-6.7 (m)	~5.0 (s)	-	-	1.3 (s, t-butyl)
5-Amino-2- ethylphenol[4	6.83 (d), 6.24 (d)	-	2.52 (q)	1.15 (t)	-

## <sup>13</sup>C NMR Data



Table 2:  $^{13}$ C NMR Chemical Shifts ( $\delta$ , ppm) for **5-Butyl-2-ethylphenol** and Related Compounds in CDCl<sub>3</sub>.

Comp	C-1 (C- OH)	C-2 (C-Et)	C-3	C-4	C-5 (C- Bu)	C-6	-CH2- (Ethyl )	-CH₃ (Ethyl )	Butyl Grou p Carbo ns
5- Butyl- 2- ethylp henol (Predi cted)	~152	~128	~129	~121	~142	~115	~23	~14	~35 (α), ~34 (β), ~22 (γ), ~14 (δ)
2- Ethylp henol[ 5]	152.1	127.0	128.4	120.7	127.0	115.0	22.8	13.9	-
4- Ethylp henol[ 6]	153.1	129.0	115.4	136.8	115.4	129.0	28.0	15.8	-
2-tert- Butylp henol[ 7]	152.4	135.9	126.3	120.0	126.3	114.9	-	-	34.2 (C), 29.4 (CH <sub>3</sub> )
2,5- Dimet hylphe nol[8]	151.8	123.7	130.3	121.0	136.6	115.8	-	-	-

## **IR Spectroscopy Data**



Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>) for **5-Butyl-2-ethylphenol** and Related Compounds.

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch
5-Butyl-2- ethylphenol (Predicted)	~3400 (broad)	~3050-3000	2960-2850	~1600, ~1500	~1230
2- Ethylphenol[9][10]	~3450 (broad)	~3040	2965, 2930, 2870	1591, 1495	~1220
2-n- Butylphenol[9	~3450 (broad)	~3040	2958, 2930, 2870, 2996	1582, 1651, 1495	~1220
4- Ethylphenol[1 1]	~3350 (broad)	~3030	2960, 2930, 2870	~1610, ~1515	~1225

#### **Mass Spectrometry Data**

Table 4: Key Mass-to-Charge Ratios (m/z) for **5-Butyl-2-ethylphenol** and Related Compounds (Electron Ionization).

Compound	Molecular Ion [M]+	Key Fragment lons	
5-Butyl-2-ethylphenol (Predicted)	178	163 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 149 ([M- C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 135 ([M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> ), 121 ([M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> )	
2-Ethylphenol[12]	122	107 ([M-CH₃]+), 91, 77	
2,5-Diethylphenol[13]	150	135 ([M-CH₃]+), 121 ([M- C₂H₅]+)	
2-tert-Butyl-4-ethylphenol[14]	178	163 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 149, 121	



#### **Experimental Protocols**

Standardized experimental protocols are essential for the reproducible acquisition of highquality spectroscopic data.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans were co-added.
- ¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer (at a frequency of 100 MHz for ¹³C). A spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1.5 s were used. Typically, 1024 scans were accumulated.

#### Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. For solid samples, a potassium bromide (KBr) pellet was prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
- Data Acquisition: Spectra were recorded on a Fourier Transform Infrared (FTIR)
  spectrometer over a range of 4000-400 cm<sup>-1</sup>. A resolution of 4 cm<sup>-1</sup> was used, and 32 scans
  were co-added to improve the signal-to-noise ratio.

#### Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.



 Mass Analysis: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400 amu using a quadrupole mass analyzer.

# Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of spectroscopic data, from sample selection to data interpretation.



## Compound Selection Related Alkylphenols 5-Butyl-2-ethylphenol (e.g., 2-Ethylphenol, Butylphenols) Data Acquisition NMR Spectroscopy Mass Spectrometry IR Spectroscopy (1H, 13C) Data Analysis & Comparison Tabulate Quantitative Data (Chemical Shifts, Frequencies, m/z) Interpret Spectra & Identify Trends (Substituent Effects) Output Publish Comparison Guide

#### Workflow for Comparative Spectroscopic Analysis

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Caption: Logical workflow for the comparative spectroscopic analysis of chemical compounds.

This guide provides a foundational framework for the spectroscopic comparison of **5-Butyl-2-ethylphenol** with its structural analogs. The presented data and protocols offer a valuable resource for researchers in the field of drug development and chemical analysis, facilitating more accurate and efficient compound characterization.



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